Brac-S-pan
Description
Brac-S-pan (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), indicating moderate lipophilicity . Pharmacologically, it exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications. Synthetically, this compound is produced via a palladium-catalyzed coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C .
Properties
CAS No. |
105514-56-5 |
|---|---|
Molecular Formula |
C18H31BrN2O6S |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |
InChI Key |
LFFLFOKPBPEUNL-AWEZNQCLSA-N |
SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Isomeric SMILES |
CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Synonyms |
BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Brac-S-pan belongs to the aryl boronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Distinctions |
|---|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 1072944-22-5 | C₆H₄BBrClO₂ | 233.25 | 2.18 | 0.28 | Lacks oxygen substituent; higher LogP |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256348-53-8 | C₆H₃BBrCl₂O₂ | 269.25 | 2.84 | 0.15 | Additional chlorine; reduced solubility |
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Balanced lipophilicity and BBB penetration |
Structural Insights :
- Halogen Substitution: this compound’s bromine and chlorine substituents enhance electrophilicity compared to non-halogenated analogues, improving reactivity in cross-coupling reactions .
- Polarity : Its TPSA (40.46 Ų) is lower than that of carboxylated boronic acids (e.g., 4-carboxyphenylboronic acid, TPSA = 68.7 Ų), favoring membrane permeability .
Functional Analogues
Compounds with similar applications but divergent structures:
- Bortezomib (CAS 179324-69-7) : A boronic acid-based proteasome inhibitor. Unlike this compound, it contains a pyrazinyl-carbonyl group, enabling selective enzyme binding but complicating synthesis .
Research Findings and Data-Driven Insights
Pharmacological Performance
Environmental and Industrial Considerations
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